![molecular formula C13H20O6 B13420026 Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate CAS No. 61467-13-8](/img/structure/B13420026.png)
Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-1,4-Dioxaspiro[44]nonane-2,3-dicarboxylic Acid Diethyl Ester is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by esterification to introduce the diethyl ester groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various ester derivatives, depending on the type of reaction and reagents used.
科学研究应用
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic Acid Diethyl Ester
- 1,4-Dioxaspiro[4.4]octane-2,3-dicarboxylic Acid Diethyl Ester
Uniqueness
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
61467-13-8 |
|---|---|
分子式 |
C13H20O6 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H20O6/c1-3-16-11(14)9-10(12(15)17-4-2)19-13(18-9)7-5-6-8-13/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI 键 |
PRVBXSOGYFNTSJ-NXEZZACHSA-N |
手性 SMILES |
CCOC(=O)[C@H]1[C@@H](OC2(O1)CCCC2)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1C(OC2(O1)CCCC2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
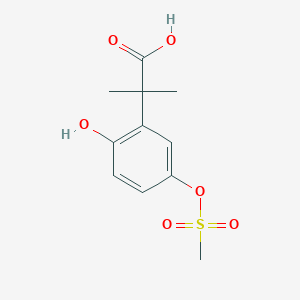
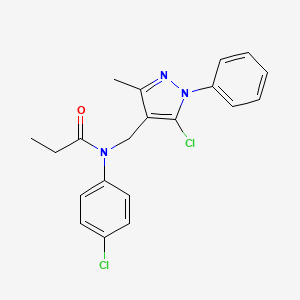

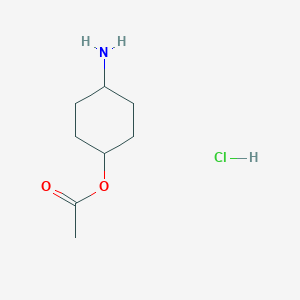
![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
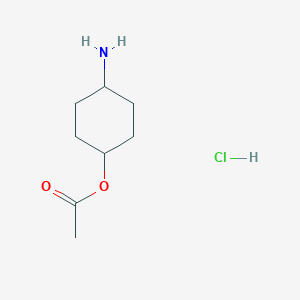

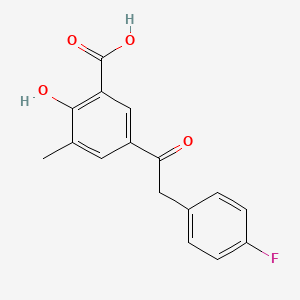
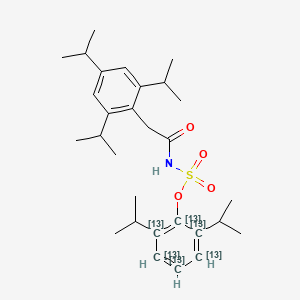

![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
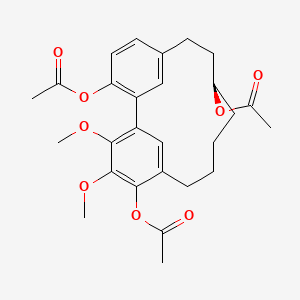
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
